tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate chemical structure and properties
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate chemical structure and properties
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds has become a cornerstone strategy to improve drug candidate solubility, metabolic stability, and target specificity. tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (CAS: 1290046-61-5) represents a highly versatile, sp3-enriched diamine building block[1]. As a Senior Application Scientist, I frequently deploy this scaffold in the design of targeted therapeutics, including kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth analysis of its structural properties, stereochemical implications, and field-proven experimental protocols for its orthogonal functionalization.
Structural & Physicochemical Profiling
The strategic value of tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate lies in its dual-amine functionality, which is differentiated by steric environment and protecting group chemistry.
Structural Deconstruction
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The Piperidine Core: A saturated six-membered nitrogenous ring that imparts basicity and metabolic stability. It acts as a conformational restrictor, projecting substituents into defined 3D vectors.
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The Boc Protecting Group (N1): The secondary amine of the piperidine is masked by a tert-butyloxycarbonyl (Boc) group. This carbamate is stable to most nucleophiles and basic conditions but is highly labile under acidic conditions, allowing for orthogonal deprotection[2].
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The 1-Aminopropyl Side Chain (C3): Attached at the 3-position of the piperidine ring is a propyl chain bearing a primary amine at its first carbon (-CH(NH2)-CH2-CH3). This primary amine is sterically accessible and highly nucleophilic, serving as the initial site for synthetic diversification[3].
Stereochemical Complexity
The molecule possesses two distinct chiral centers:
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C3 of the piperidine ring.
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C1' of the propyl chain (the carbon bearing the primary amine). Consequently, the compound can exist as four distinct stereoisomers (two pairs of diastereomers). In fragment-based drug discovery, isolating specific enantiomers of this scaffold is critical, as the spatial orientation of the ethyl group and the primary amine dictates the binding affinity within a target protein's active site[4].
Quantitative Data Summary
Below is a consolidated table of the compound's physicochemical properties, which dictate its handling and reaction parameters[3].
| Property | Value / Description |
| Chemical Name | tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate |
| CAS Number | 1290046-61-5 |
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| Density (Predicted) | 1.007 ± 0.06 g/cm³ |
| pKa (Predicted) | 10.61 ± 0.29 (Primary Amine) |
| Storage Conditions | 2–8°C, protect from light and moisture |
| Physical State | Viscous liquid to low-melting solid |
Logical Framework: Orthogonal Functionalization
The primary utility of this scaffold is its capacity for sequential, regioselective functionalization. The logic of orthogonal protection dictates that we can manipulate the primary amine without affecting the secondary piperidine nitrogen.
Caption: Structural deconstruction highlighting the orthogonal reactivity domains of the scaffold.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, protocols must not only list steps but explain the causality of the chemistry and include validation checkpoints. The following workflow details the standard two-step functionalization of this scaffold: an amide coupling followed by Boc deprotection.
Protocol A: Amide Coupling at the Primary Amine
Objective: To selectively functionalize the 1-aminopropyl group with a carboxylic acid derivative.
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Preparation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: HATU is a premier coupling reagent that rapidly converts the carboxylic acid into a highly reactive O-Atab ester, minimizing epimerization of any adjacent chiral centers.
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Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature for 15 minutes.
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Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with HATU.
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Coupling: Add tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
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Causality: The primary amine (pKa ~10.6) is highly nucleophilic and will attack the activated ester. The Boc group shields the piperidine nitrogen, ensuring 100% regioselectivity.
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Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in Methanol, and run via LC-MS. The disappearance of the starting material mass (m/z 243[M+H]+) and the appearance of the product mass validates reaction completion.
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Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.
Protocol B: Boc Deprotection
Objective: To remove the N1-Boc group, exposing the secondary piperidine amine for subsequent reactions.
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Preparation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M).
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Cleavage: Cool the solution to 0°C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
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Causality: The highly acidic environment protonates the carbamate oxygen, leading to the fragmentation of the Boc group into isobutylene gas and carbon dioxide. Cooling prevents unwanted side reactions or cleavage of sensitive amide bonds formed in Step A.
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Reaction: Warm to room temperature and stir for 1 hour.
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Validation Checkpoint (TLC): Spot the reaction on silica gel. A ninhydrin stain should reveal a vibrant spot (indicating a free secondary amine) that stays at the baseline (due to TFA salt formation).
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Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Co-evaporate with toluene (3x) to remove residual acid. The product is isolated as a TFA salt, ready for the next synthetic step (e.g., SNAr or reductive amination)[5].
Caption: Step-by-step synthetic workflow for the orthogonal diversification of the scaffold.
Applications in Medicinal Chemistry
The incorporation of the 3-substituted piperidine motif has profound implications for pharmacokinetics and target engagement:
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Kinase Inhibitor Scaffolding: The basic piperidine nitrogen often acts as a solubilizing group that projects into the solvent-exposed region of a kinase ATP-binding pocket. The 1-aminopropyl group serves as the linker connecting the hinge-binding motif to the solvent-exposed moiety.
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PROTAC Linker Construction: In the design of targeted protein degraders, rigidifying the linker between the target warhead and the E3 ligase ligand can improve the thermodynamics of ternary complex formation. The chiral nature of the 1-aminopropyl group allows chemists to fine-tune the exit vector of the linker, optimizing the spatial relationship between the two proteins[5].
By leveraging the predictable reactivity and structural rigidity of tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate, drug development professionals can rapidly generate highly diverse, patentable chemical spaces with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
References
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NextSDS. "tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate — Chemical Substance Information: CAS Number 1290046-61-5." NextSDS Chemical Database. Available at:[Link]
- Google Patents. "Piperidine derivatives as mettl3 inhibitors." WO2024153775A1.
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Jarvis, S. B. D., & Charette, A. B. "Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion." Organic Letters, ACS Publications. Available at:[Link]
